molecular formula C9H10N4O4S2 B12525935 Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- CAS No. 819863-11-1

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-

Cat. No.: B12525935
CAS No.: 819863-11-1
M. Wt: 302.3 g/mol
InChI Key: WQWZIUWAGYJEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- is a complex organic compound that features a sulfonic acid group, a hydroxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxyphenyl Group:

    Introduction of the Sulfonic Acid Group: The final step involves the sulfonation of the compound to introduce the ethanesulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can produce a variety of sulfonate derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: Similar in structure but lacks the hydroxyphenyl and tetrazole groups.

    Benzenesulfonic acid: Contains a benzene ring instead of the hydroxyphenyl-tetrazole moiety.

    Taurine: An amino sulfonic acid with different functional groups.

Uniqueness

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- is unique due to the presence of both the hydroxyphenyl and tetrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- is a compound that incorporates a tetrazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of tetrazole derivatives typically involves the [2+3] cycloaddition reaction between nitriles and azides. This method is versatile and allows for the incorporation of various functional groups that can enhance biological activity. The specific compound can be synthesized by modifying existing tetrazole structures to include the ethanesulfonic acid and thioether functionalities.

Anti-inflammatory Activity

Research indicates that tetrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated various tetrazole compounds for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound demonstrated selective inhibition of COX-2 with an IC50 value of 0.23 µM and a selectivity index of 16.91, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has been well-documented. Studies have shown that compounds containing the tetrazole ring exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, it was found that certain derivatives had inhibition zones ranging from 19 mm to 20 mm against various bacterial strains .

Antiallergic Activity

In addition to anti-inflammatory and antimicrobial properties, some tetrazole derivatives have shown promise in treating allergic reactions. A series of studies established a correlation between the structure of tetrazole derivatives and their antiallergic activity in animal models. One derivative was reported to be significantly more potent than standard treatments like disodium cromoglycate .

The mechanisms underlying the biological activities of these compounds often involve interactions at the molecular level. For example, molecular docking studies have revealed that certain tetrazole derivatives bind effectively to COX-2 active sites, forming hydrogen bonds with key amino acids such as His90 and Tyr355 . This interaction is crucial for their inhibitory action.

Case Study 1: COX Inhibition

A study synthesized various tetrazole derivatives and assessed their COX inhibitory activities. Compound 7c was highlighted for its dual inhibitory effects on IL-6 and TNF-α levels, demonstrating significant anti-inflammatory potential with measurable reductions in these cytokines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of a series of tetrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated notable antimicrobial activity with minimum inhibitory concentrations (MICs) below 64.5 µg/ml for several compounds .

Data Summary

Biological Activity IC50 / MIC Values Type of Activity
COX-2 Inhibition0.23 µMAnti-inflammatory
IL-6 Reduction42.8 pg/mlAnti-inflammatory
TNF-α Reduction37.6 pg/mlAnti-inflammatory
Antibacterial ActivityMIC < 64.5 µg/mlAntimicrobial
Antiallergic ActivityID50 = 0.16 mg/kgAntiallergic

Properties

CAS No.

819863-11-1

Molecular Formula

C9H10N4O4S2

Molecular Weight

302.3 g/mol

IUPAC Name

2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylethanesulfonic acid

InChI

InChI=1S/C9H10N4O4S2/c14-8-3-1-7(2-4-8)13-9(10-11-12-13)18-5-6-19(15,16)17/h1-4,14H,5-6H2,(H,15,16,17)

InChI Key

WQWZIUWAGYJEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCCS(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.